molecular formula C21H23N3O2S B2950591 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1172574-66-1

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one

Numéro de catalogue: B2950591
Numéro CAS: 1172574-66-1
Poids moléculaire: 381.49
Clé InChI: PIJFDQYZQKXLGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one features a hybrid heterocyclic architecture comprising a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5 and a piperidine ring at position 2. The piperidine is further functionalized with a 2-phenylbutan-1-one moiety. This structure combines pharmacophoric elements known for diverse biological activities, including hydrogen bonding (thiadiazole), π-π stacking (aromatic rings), and conformational flexibility (piperidine) .

Propriétés

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-17(15-7-4-3-5-8-15)21(25)24-12-10-16(11-13-24)19-22-23-20(27-19)18-9-6-14-26-18/h3-9,14,16-17H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJFDQYZQKXLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one is a complex organic compound that incorporates a furan ring and a thiadiazole moiety, both of which are known for their diverse biological activities. This compound is part of a larger class of 1,3,4-thiadiazole derivatives that have been extensively studied for their potential therapeutic applications in various fields including oncology, infectious diseases, and neuropharmacology.

Anticancer Activity

Research has demonstrated that compounds containing the thiadiazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study indicated that derivatives similar to our compound showed IC50 values comparable to doxorubicin against human liver carcinoma cells (HepG-2) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (μM)Reference
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-oneHepG-2TBD
DoxorubicinHepG-20.5
Compound AMCF7TBD

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been well-documented. Studies indicate that compounds with furan substitutions exhibit broad-spectrum activity against various bacteria and fungi. For example, derivatives similar to our compound have shown promising fungicidal activity against Phytophthora infestans, suggesting potential applications in agricultural settings .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicroorganismActivity TypeReference
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-oneP. infestansFungicidal
Compound BE. coliBactericidalTBD

The biological activity of the compound can be attributed to its ability to interact with various biological targets. The furan and thiadiazole rings are known to participate in hydrogen bonding and π-stacking interactions with biomolecules, which may disrupt normal cellular functions. Specifically, it is hypothesized that the compound interferes with cell wall synthesis in fungi and induces oxidative stress in cancer cells .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A series of novel 1,3,4-thiadiazole derivatives were synthesized using microwave-assisted methods and evaluated for their fungicidal activity against P. infestans. The results indicated that certain compounds exhibited significant antifungal activity by disrupting cell wall integrity .
  • Anticancer Screening : In another study, new sugar hydrazones incorporating furan and thiadiazole ring systems were synthesized and tested against HepG-2 cells. The results showed that these compounds possess notable anticancer properties with mechanisms involving apoptosis induction .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Key structural analogs share the 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine backbone but differ in substituents on the ketone or ethanone groups. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight Noted Activity/Properties Reference
Target Compound: 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one 2-Phenylbutan-1-one C₂₀H₂₁N₃O₂S 367.5 Hypothesized enzyme inhibition (e.g., PDE10) due to aromatic and thiadiazole motifs
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone Benzoimidazolyl C₂₀H₁₉N₅O₂S 393.5 Enhanced π-π interactions; potential CNS activity due to benzoimidazole
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone 4-(Isopropylsulfonyl)phenyl C₂₂H₂₅N₃O₄S₂ 459.6 Improved solubility and bioavailability via sulfonyl group
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Cyclohexyl C₁₈H₂₃N₃O₂S 345.5 Increased lipophilicity; potential antibacterial applications
Key Observations:
  • Aromatic vs. Aliphatic Substituents : The 2-phenylbutan-1-one group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to aliphatic substituents (e.g., cyclohexyl in ).
  • Heterocyclic Additions : The benzoimidazole substituent in could confer additional hydrogen-bonding capacity, favoring interactions with nucleic acids or protease targets.

Physicochemical Properties

Property Target Compound Cyclohexyl Derivative Benzoimidazole Derivative
Molecular Weight 367.5 345.5 393.5
LogP* (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (high lipophilicity) ~2.5 (balanced)
Solubility Low (aromatic dominance) Very low (aliphatic chain) Moderate (polar heterocycle)

*LogP estimated using fragment-based methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.